2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate is an organic compound with a unique structure that includes both a prop-2-yn-1-yloxy group and a prop-2-ynoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate typically involves the reaction of propargyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate exerts its effects involves the reactivity of its functional groups. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides. This reactivity is exploited in various applications, including the synthesis of complex molecules and the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethanol: This compound has a similar structure but includes an additional ethoxy group, making it more hydrophilic.
Propargyl acrylate: This compound contains a propargyl group and an acrylate group, making it useful in polymerization reactions.
4-Oxo-4-(2-propyn-1-yloxy)butanoic acid: This compound has a similar propargyl group but includes a butanoic acid moiety, giving it different reactivity and applications.
Uniqueness
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate is unique due to its combination of a prop-2-yn-1-yloxy group and a prop-2-ynoate group, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
922504-35-6 |
---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-prop-2-ynoxyethyl prop-2-ynoate |
InChI |
InChI=1S/C8H8O3/c1-3-5-10-6-7-11-8(9)4-2/h1-2H,5-7H2 |
InChI-Schlüssel |
OOUDFXXNIQZNGE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOC(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.